2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an oxadiazole ring, and a prop-2-en-1-yloxy phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-(prop-2-en-1-yloxy)benzaldehyde, which is then subjected to a Biginelli reaction with ethyl acetoacetate and urea to form the chromene core . The oxadiazole ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-N-[4-(4-{[(2-oxo-1-azepanyl)carbonyl]amino}benzyl)phenyl]-1-azepanecarboxamide
- 4-oxo-4-(2-propyn-1-yloxy)butanoic acid
Uniqueness
Compared to similar compounds, 2-oxo-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2H-chromene-3-carboxamide stands out due to its unique combination of structural features, including the chromene core and oxadiazole ring
Properties
Molecular Formula |
C21H15N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-oxo-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C21H15N3O5/c1-2-11-27-15-9-7-13(8-10-15)18-19(24-29-23-18)22-20(25)16-12-14-5-3-4-6-17(14)28-21(16)26/h2-10,12H,1,11H2,(H,22,24,25) |
InChI Key |
AKVPLNZCTORCSP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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